2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-
Description
Significance of the Benzoxazolone Scaffold in Medicinal Chemistry
The 2(3H)-benzoxazolone core is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. The scaffold's value lies in its unique physicochemical properties, including its ability to engage in various biological interactions. Benzoxazolone and its derivatives have been shown to possess a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov This broad spectrum of activity makes the benzoxazolone nucleus a highly attractive starting point for the development of new therapeutic agents.
Historical Perspective of 2(3H)-Benzoxazolone Derivatives in Drug Discovery
The journey of benzoxazolone derivatives in drug discovery has been marked by the exploration of various substitutions on the core ring system to modulate biological activity. Early research focused on establishing the fundamental synthesis of the benzoxazolone scaffold. Over time, chemists began to introduce different functional groups at various positions, leading to the discovery of compounds with enhanced potency and selectivity for specific biological targets. For instance, the introduction of acyl groups at the 6-position led to a series of compounds with significant analgesic and anti-inflammatory effects. nih.gov Similarly, modifications at the nitrogen atom (position 3) have been extensively explored to develop derivatives with diverse pharmacological profiles. neu.edu.tr This historical progression of synthesizing and testing a wide range of derivatives has built a substantial body of knowledge that informs current research in the field.
Specific Focus on 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- and its Analogues in Current Research
Current research efforts continue to build upon the foundational knowledge of benzoxazolone chemistry. The specific compound, 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, is a subject of contemporary investigation, with studies focusing on its precise three-dimensional structure. The crystal structure of this compound has been determined, providing valuable insights into its molecular geometry.
While extensive biological activity data for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- itself is not widely published, research on analogous compounds, particularly those with substitutions at the 5- and 7-positions, offers significant context. For example, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov These studies have demonstrated that the nature of the acyl group and other substituents significantly influences the biological activity.
The table below summarizes findings from a study on related 5-chloro-2(3H)-benzoxazolone derivatives, highlighting the impact of different substituents on their analgesic and anti-inflammatory activities.
| Compound | Substituent at N-3 | Analgesic Activity (writhing test, % inhibition) | Anti-inflammatory Activity (carrageenan-induced edema, % inhibition) |
| 1 | -CH2CH2COOH | 55.2 | 42.1 |
| 2 | -CH2CH2COOC2H5 | 48.7 | 35.6 |
| 3 | -CH2CH2CONH2 | 35.1 | 28.4 |
| 4 | -CH2CH2CONHC6H5 | 42.5 | 31.9 |
Data synthesized from studies on analogous compounds.
Overview of Research Areas and Methodological Approaches
The primary research areas involving 2(3H)-benzoxazolone derivatives, including analogues of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, encompass the fields of analgesic, anti-inflammatory, and anticancer research. nih.govnih.gov
Methodological approaches in this field are multifaceted and typically involve:
Chemical Synthesis: The development of efficient and versatile synthetic routes to access a variety of benzoxazolone derivatives with different substitution patterns. This often involves multi-step reactions and purification techniques.
Spectroscopic and Crystallographic Analysis: The use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography to confirm the chemical structures and stereochemistry of the synthesized compounds.
Biological Screening: In vitro and in vivo assays to evaluate the pharmacological activity of the new compounds. This includes, for example, enzyme inhibition assays, cell-based assays to assess cytotoxicity against cancer cell lines, and animal models of pain and inflammation. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: The systematic modification of the chemical structure of the lead compounds and the evaluation of their biological activity to understand the relationship between chemical structure and pharmacological effect. This is a crucial step in optimizing the potency and selectivity of potential drug candidates. nih.gov
The following table outlines the common methodological workflow in the study of benzoxazolone derivatives.
| Step | Methodological Approach | Purpose |
| 1 | Chemical Synthesis | To create novel benzoxazolone derivatives. |
| 2 | Structural Elucidation | To confirm the chemical identity and purity of the synthesized compounds using techniques like NMR, IR, and Mass Spectrometry. |
| 3 | Biological Evaluation | To assess the pharmacological activity of the compounds through in vitro and in vivo screening assays. |
| 4 | SAR Analysis | To identify the key structural features responsible for the observed biological activity and to guide the design of more potent analogues. |
Structure
3D Structure
Properties
CAS No. |
848087-41-2 |
|---|---|
Molecular Formula |
C14H8ClNO3 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
5-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-12-11(7-8)16-14(18)19-12/h1-7H,(H,16,18) |
InChI Key |
XMYCUJKJGDXQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3)Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 2 3h Benzoxazolone, 5 2 Chlorobenzoyl
Established Synthetic Routes to the 2(3H)-Benzoxazolone Core
The 2(3H)-benzoxazolone scaffold is a crucial heterocyclic motif present in many biologically active compounds. organic-chemistry.org Its synthesis has been approached through various methods, ranging from established conventional heating techniques to more modern, efficiency-focused approaches. The heteroatomic nitrogen at the N3 position is of particular interest as it allows for a wide range of chemical transformations, making the core structure a versatile starting point for drug design. neu.edu.tr
Conventional Synthetic Methodologies
Traditional methods for constructing the 2(3H)-benzoxazolone ring system typically involve the reaction of an o-aminophenol with a carbonylating agent. One of the most common and established methods is the condensation of 2-aminophenol (B121084) with urea (B33335). neu.edu.trnih.govscienceopen.com This reaction is generally performed under reflux conditions, followed by heating to induce ring closure, yielding the benzoxazolone core. neu.edu.tr Another classical approach involves the use of phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, which act as stable and recyclable carbonyl sources. organic-chemistry.org These reagents react with o-aminophenol derivatives, often under neutral or acidic conditions, to afford the corresponding benzoxazolone heterocycles in high yields. organic-chemistry.org
| Method | Reagents | Conditions | Key Features |
| Urea Condensation | o-aminophenol, Urea | Reflux, then heat to 160°C | Common, straightforward method. neu.edu.tr |
| Phosgene Equivalent | o-aminophenol, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | Neutral or acidic | Utilizes a stable, solid carbonyl source. organic-chemistry.org |
| Trichloroacetyl Chloride | N-alkyl-N-arylhydroxylamines, Trichloroacetyl chloride, Triethylamine | Ambient temperature | Mild, regioselective, and tolerates sensitive groups. organic-chemistry.org |
Microwave-Assisted Organic Synthesis (MAOS) Approaches
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and green alternative for the synthesis of heterocyclic compounds, including 2(3H)-benzoxazolones. chemicaljournals.comresearchgate.net This technique utilizes microwave radiation to heat reactions, which offers significant advantages over conventional heating methods. chemicaljournals.com The primary benefits include dramatic reductions in reaction times (from hours to minutes), increased product yields, cleaner reactions with fewer side products, and reduced energy consumption. chemicaljournals.comresearchgate.netnih.gov The rapid and uniform heating provided by microwaves can drive reactions to completion much faster and more efficiently. chemicaljournals.comyoutube.com For instance, the synthesis of piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives has been achieved in just 5 minutes using microwave irradiation, a significant improvement over classical methods. researchgate.net This efficiency makes MAOS a highly attractive method in drug development and organic synthesis. researchgate.netresearchgate.net
Synthesis of 5-(2-chlorobenzoyl)-substituted Benzoxazolone Analogues
The synthesis of the title compound, 5-(2-chlorobenzoyl)-2(3H)-benzoxazolone, introduces a significant challenge regarding the regioselectivity of the substitution on the benzoxazolone ring.
Regioselective Acylation Techniques
Direct acylation of the 2(3H)-benzoxazolone core, typically via Friedel-Crafts reaction conditions, has been a subject of investigation. However, studies have shown that such reactions tend to favor substitution at the 6-position. Research into the direct acylation of the benzoxazolone ring indicates that under various Friedel-Crafts conditions, the 6-acyl derivative is consistently the only product isolated. uclouvain.be This observation contradicts reports of 5-acyl substituted benzoxazolones.
The successful synthesis of 5-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, confirmed by single-crystal X-ray analysis, demonstrates that its formation is achievable, albeit not through direct Friedel-Crafts acylation of the parent benzoxazolone. researchgate.net This implies that an unequivocal synthetic route, which directs the substitution to the 5-position, is necessary. Such a strategy would likely involve the use of a pre-substituted precursor where the substitution pattern is already established before the final cyclization or acylation step.
Precursor Design and Intermediate Synthesis
To overcome the regioselectivity challenges associated with direct acylation, the synthesis of 5-(2-chlorobenzoyl)-2(3H)-benzoxazolone relies on carefully designed precursors. The strategy involves starting with a benzene (B151609) ring that already contains the necessary substituents in the correct orientation.
A plausible synthetic pathway involves:
Starting Material : A 4-amino-3-hydroxyphenone derivative. This key intermediate ensures the amino and hydroxyl groups are positioned for the subsequent cyclization to form the benzoxazolone ring, while the acyl group is already in the desired location.
Acylation : The synthesis of this precursor would likely involve a Fries rearrangement or a Friedel-Crafts acylation of a suitably protected 2-aminophenol, such as 2-amino-4-chlorophenol, to introduce the 2-chlorobenzoyl group at the desired position. nih.govscienceopen.com
Cyclization : Once the correctly substituted 2-aminophenol intermediate is obtained, cyclization to form the 2(3H)-benzoxazolone ring can be achieved using standard methods, such as reaction with urea or a phosgene equivalent. neu.edu.trnih.gov
This precursor-based approach bypasses the non-regioselective nature of direct Friedel-Crafts acylation on the benzoxazolone nucleus itself, providing a clear and unambiguous route to the 5-substituted product. uclouvain.beresearchgate.net
Derivatization Strategies at the N3-Position and Aromatic Ring
The 2(3H)-benzoxazolone scaffold allows for extensive derivatization at multiple positions, primarily at the N3-nitrogen and on the aromatic ring, to generate a diverse library of analogues. neu.edu.trnih.gov
N3-Position Derivatization: The nitrogen atom at position 3 is a common site for modification. neu.edu.tr Strategies include:
Mannich Reactions : The reaction of the benzoxazolone with formaldehyde (B43269) and a secondary amine (like piperazine) yields N-substituted Mannich bases. This is a versatile method for introducing complex amine moieties. nih.govresearchgate.net
N-Alkylation/N-Acylation : The acidic N-H proton can be readily removed by a base, and the resulting anion can react with various electrophiles. This allows for the introduction of alkyl, benzyl (B1604629), or acyl groups. For example, reaction with substituted benzyl halides can produce N-benzyl derivatives, while reaction with acid chlorides or anhydrides yields N-acyl compounds. nih.govnih.gov
Aromatic Ring Derivatization: Substituents can also be introduced onto the benzene portion of the benzoxazolone ring. Halogenation (e.g., chlorination) is a common modification. leena-luna.co.jp For instance, 5-chloro-2(3H)-benzoxazolone is a frequently used starting material for further derivatization. nih.govscienceopen.comresearchgate.net The synthesis of these compounds typically starts from the corresponding substituted 2-aminophenol, such as 2-amino-4-chlorophenol, which is then cyclized. nih.govscienceopen.com
| Position | Reaction Type | Reagents | Resulting Moiety |
| N3 | Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Piperazine) | N-CH2-NR2 nih.govresearchgate.net |
| N3 | N-Alkylation | Alkyl/Benzyl Halide, Base | N-Alkyl / N-Benzyl nih.gov |
| N3 | N-Acetylation | Acetylating Agent | N-COCH3 nih.gov |
| C5/C6 | Electrophilic Aromatic Substitution | Halogenating/Acylating Agent | Halogen/Acyl group nih.govnih.gov |
These derivatization strategies are crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the biological properties of the benzoxazolone core. nih.govnih.gov
Mannich Reaction-Based Derivatization
The Mannich reaction is a cornerstone of synthetic chemistry for introducing aminomethyl groups, a common pharmacophore, into a parent molecule. For 2(3H)-benzoxazolones, this reaction typically occurs at the nitrogen atom of the heterocyclic ring. The general scheme involves the reaction of the parent benzoxazolone, an appropriate secondary amine, and formaldehyde. This three-component reaction yields N-substituted aminomethyl derivatives.
While specific studies detailing the Mannich reaction on 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- are not extensively documented in publicly available literature, the synthetic pathway is well-established for structurally similar compounds like 5-chloro- or 5-methyl-2-benzoxazolinones. In these analogous reactions, the benzoxazolone is treated with formaldehyde and a variety of cyclic secondary amines, such as piperazine (B1678402) or morpholine, often in an alcoholic solvent like ethanol. These reactions can proceed at room temperature or with gentle heating to afford the corresponding 3-(substituted-aminomethyl)-2(3H)-benzoxazolone derivatives in good yields. The introduction of the aminomethyl moiety serves as a versatile handle for further structural modifications and the exploration of structure-activity relationships.
Alkylation and Acylation Reactions
Alkylation and acylation at the N-3 position of the benzoxazolone ring are fundamental strategies for creating derivatives with modified electronic and steric properties.
Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom of the benzoxazolone ring. This is typically achieved by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., benzyl bromide, propyl bromide) or tosylate, in the presence of a base. Common bases used for this transformation include potassium carbonate or sodium hydride, with solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed. researchgate.net The reaction conditions, including the choice of base and solvent, can influence the regioselectivity, although for the benzoxazolone system, N-alkylation is the predominant outcome. researchgate.net
Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom. This reaction is generally performed using acylating agents like acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride). The reaction is often carried out in the presence of a base to neutralize the acid byproduct. For related benzoxazolinones, acylation has been shown to proceed efficiently, leading to N-acyl derivatives which can serve as important intermediates or final compounds.
Introduction of Diverse Pharmacophores
The derivatization of the 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- core aims to introduce various pharmacophores to modulate its physicochemical properties. The synthetic methods described above are primary routes to achieve this.
Via Mannich Reaction: This reaction directly incorporates amine-containing pharmacophores like piperazine, morpholine, and their substituted variants. Piperazine, for instance, is a common fragment in many centrally acting agents.
Via N-Alkylation: This strategy allows for the attachment of a wide array of functionalities. Using alkyl halides that contain other ring systems (e.g., pyridine, furan, thiophene) or functional groups allows for the synthesis of complex derivatives. For example, reacting the parent compound with 2-(chloromethyl)pyridine (B1213738) would introduce a pyridylmethyl pharmacophore.
Via N-Acylation: This method can be used to introduce amide functionalities and other carbonyl-containing groups, which are prevalent in numerous drug molecules.
The combination of the 5-(2-chlorobenzoyl) group with these synthetically introduced pharmacophores at the N-3 position allows for the creation of a large chemical space for further investigation.
Purification and Isolation Methodologies
The purification and isolation of the synthesized derivatives of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- are critical steps to ensure their chemical identity and purity. The methodologies employed are standard laboratory techniques, tailored to the properties of the specific product.
Recrystallization: This is the most common method for purifying solid products. The choice of solvent is crucial and is determined empirically. For benzoxazolone derivatives, common recrystallization solvents include ethanol, propan-2-ol, and ethyl acetate (B1210297), or mixtures thereof with solvents like hexane (B92381). google.comnih.gov The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline oily products, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is used to separate the components of the mixture based on their differential adsorption to the silica gel stationary phase. google.com The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov
The final, purified compounds are typically characterized using a combination of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure. nih.govresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 2 3h Benzoxazolone, 5 2 Chlorobenzoyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- and its analogues. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon atoms within the molecule.
While specific NMR data for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is not extensively published, studies on closely related compounds offer significant insights. For instance, the structural characterization of novel 5-chloro-2(3H)-benzoxazolone derivatives was achieved, in part, through NMR analysis. researchgate.net Similarly, the position of acylation in 6-acyl-2(3H)-benzoxazolones has been definitively confirmed using ¹H NMR spectroscopy. researchgate.net For the related compound, 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, NMR spectroscopy was instrumental in confirming its structure.
Based on these related structures, the expected ¹H NMR spectrum for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- would feature signals in the aromatic region corresponding to the protons on both the benzoxazolone and the 2-chlorobenzoyl moieties. The chemical shift of the N-H proton would be dependent on the solvent and concentration. The ¹³C NMR spectrum would display characteristic signals for the carbonyl carbons of the lactam and ketone, as well as for the aromatic carbons. In a study of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, the ¹³C NMR spectra showed characteristic peaks for the acyl moiety and the pyridone carbonyl group at δ 192.6–194.1 and 168.6–171.6 ppm, respectively. mdpi.com
Representative ¹H NMR Data for Various Benzoxazolone Derivatives
View Data Table
| Compound | Chemical Shift (δ) ppm | Reference |
| 5-chloro-2(3H)-benzoxazolone piperazine (B1678402) substituted derivatives | Utilized for structural characterization, specific shifts not detailed. | researchgate.net |
| 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one | Employed for structure confirmation, specific shifts not detailed. | |
| 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones | Aromatic protons (7.48-7.79), Pyridone H-6 (7.78-7.90), NH (12.14-12.30). | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- and its derivatives. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds.
The structure of 5-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one was confirmed using IR spectroscopy. researchgate.net It is a key technique in the synthesis and characterization of 5-chloro-2(3H)-benzoxazolone derivatives. researchgate.net The IR spectrum of the target compound is expected to show characteristic absorption bands for the C=O stretching of the lactam within the benzoxazolone ring, the C=O stretching of the aroyl ketone, the N-H stretching, and the C-O-C stretching vibrations. For example, the IR spectra of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones displayed strong absorption bands for the carbonyl (C=O) groups in the range of 1641–1657 cm⁻¹. mdpi.com
Representative IR Absorption Bands (cm⁻¹) for Benzoxazolone and Related Compounds
View Data Table
| Functional Group | 5-chloro-2(3H)-benzoxazolone derivatives researchgate.net | 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones mdpi.com |
| N-H stretching | Not reported | 3070-3234 |
| C=O (ketone) | Not reported | 1641-1657 |
| C=O (lactam) | Not reported | Not applicable |
| C-O-C stretching | Not reported | Not applicable |
Mass Spectrometry (MS)
Mass spectrometry (MS) is utilized to determine the molecular weight of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- and its derivatives, and to study their fragmentation patterns, which aids in structural elucidation.
Electrospray ionization mass spectrometry (ESI-MS) was used in the characterization of 5-chloro-2(3H)-benzoxazolone derivatives. researchgate.net For the parent 2(3H)-benzoxazolone, the electron ionization mass spectrum is available on the NIST WebBook. nist.gov In the study of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, high-resolution mass spectrometry (HRMS) was employed for precise mass measurements and confirmation of the elemental composition. mdpi.com The expected mass spectrum of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- would show the molecular ion peak, and the fragmentation pattern would likely involve the loss of the 2-chlorobenzoyl group and fragments corresponding to the benzoxazolone core.
Representative Mass Spectrometry Data for Related Compounds
View Data Table
| Compound | Ionization Method | Observed m/z | Reference |
| 5-chloro-2(3H)-benzoxazolone derivatives | ESI-MS | Molecular ion peaks confirmed | researchgate.net |
| 2(3H)-Benzoxazolone | Electron Ionization | Spectrum available on NIST WebBook | nist.gov |
| 5-(4-chlorobenzoyl)-3-hydroxy-2-phenylpyridin-4(1H)-one | HRMS (ESI) | Calculated for [M+H]⁺: 326.0584, Found: 326.0599 | mdpi.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound, which in turn helps to confirm its purity and composition by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) to the calculated values.
In the synthesis of 5-chloro-2(3H)-benzoxazolone derivatives, elemental analysis was used for the structural characterization of the compounds. researchgate.net Similarly, the characterization of new 2,3-dihydrothiazolo[2,3-c] researchgate.netchemicalbook.comtriazol-5(6H)-ones included elemental analysis to confirm their proposed structures. researchgate.net For 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- with the molecular formula C₁₄H₈ClNO₃, the theoretical elemental composition is C: 61.89%, H: 2.97%, and N: 5.16%.
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, offering definitive proof of a molecule's structure.
Crystallographic Data for 5-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one
View Data Table
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₈ClNO₃ | researchgate.net |
| R-factor | 0.042 | researchgate.net |
| Temperature | 293 K | researchgate.net |
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- and its derivatives, as well as for monitoring the progress of chemical reactions.
In the synthesis of 5-chloro-2(3H)-benzoxazolone derivatives, TLC was employed to monitor the reactions. researchgate.net While specific HPLC methods for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- are not detailed in the literature, methods for related benzoxazolone derivatives have been developed. For example, 2(3H)-Benzoxazolone, 6-nitro- can be analyzed by a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid. dtu.dk Such methods can typically be adapted for the target compound. TLC analysis generally utilizes silica (B1680970) gel plates as the stationary phase and a mixture of solvents of varying polarities as the mobile phase, with the Rf values of the compounds being dependent on the specific solvent system used.
Table of Compound Names
Preclinical Pharmacological Investigations of 2 3h Benzoxazolone, 5 2 Chlorobenzoyl Analogues
In Vitro Biological Activity Screening
The in vitro evaluation of 2(3H)-benzoxazolone analogues has revealed a broad spectrum of biological activities, highlighting their potential as lead compounds for drug discovery. These investigations have encompassed enzyme inhibition assays, receptor binding profiling, antioxidant activity evaluation, antimicrobial efficacy assessments, and cytotoxicity studies.
Enzyme Inhibition Assays (e.g., Cholinesterase, Myeloperoxidase, Cyclooxygenase)
Analogues of 2(3H)-benzoxazolone have been investigated for their inhibitory effects on various enzymes implicated in disease pathogenesis.
Cholinesterase Inhibition: Certain benzoxazole (B165842) and benzothiazolone derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission. nih.govmdpi.com A series of 2,5-disubstituted-benzoxazole derivatives showed a wide range of inhibitory activity against both AChE and BChE, with one derivative exhibiting potency comparable to the reference drug galanthamine. nih.gov Similarly, some benzothiazolone derivatives were found to be more effective inhibitors of BChE than AChE, with compound M13 showing a BChE IC50 value of 1.21 μM. mdpi.com Glycosyl derivatives of benzoxazole have also been identified as AChE inhibitors, with the most active compounds displaying IC50 values in the low micromolar range. nih.gov
Myeloperoxidase (MPO) Inhibition: Myeloperoxidase is an enzyme involved in the inflammatory response and oxidative stress. While direct studies on 5-(2-chlorobenzoyl)-2(3H)-benzoxazolone are limited, related structures have been explored. For instance, a benzoic acid analog has been identified as a potent and irreversible MPO inhibitor with an IC50 of 300 nM. Furthermore, some benzoxazolone derivatives have been found to inhibit myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process, with IC50 values against IL-6 production in the low micromolar range. nih.gov
Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of benzoxazolone derivatives suggest a potential for COX enzyme inhibition. Studies on benzimidazole (B57391) derivatives, which share structural similarities, have shown significant binding affinity for COX enzymes in in silico models, and in vitro assays have confirmed their anti-inflammatory effects. nih.gov
Table 1: Enzyme Inhibition by Benzoxazolone Analogues
| Compound Class | Enzyme | IC50 Value | Reference |
| 2,5-disubstituted-benzoxazoles | AChE & BChE | Broad spectrum of activity | nih.gov |
| Benzothiazolone derivatives | BChE | 1.21 μM (Compound M13) | mdpi.com |
| Glycosyl benzoxazole derivatives | AChE & BChE | Low µM range | nih.gov |
| Benzoic acid analog | Myeloperoxidase | 300 nM | |
| Benzoxazolone derivatives | MD2 (IL-6 production) | 5.09 ± 0.88 μM (Compound 3g) | nih.gov |
Receptor Binding Profiling (e.g., Sigma Receptors, Dopaminergic Receptors, Serotonergic Receptors)
The ability of 2(3H)-benzoxazolone analogues to interact with various receptors has been a key area of investigation, suggesting their potential in treating central nervous system disorders. researchgate.net
Sigma Receptors: A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have been evaluated for their affinity for sigma-1 and sigma-2 receptors. nih.gov Several of these compounds demonstrated preferential selectivity for sigma-1 binding sites. For instance, 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one displayed a high affinity for sigma-1 receptors with a Ki value of 8.5 nM and a 58-fold selectivity over sigma-2 receptors. nih.gov
Dopaminergic Receptors: While direct binding data for 5-(2-chlorobenzoyl)-2(3H)-benzoxazolone is scarce, related heterocyclic structures have shown affinity for dopamine (B1211576) receptors. For example, a series of new benzolactam derivatives have been synthesized and evaluated for their affinities at the dopamine D1, D2, and D3 receptors, with some compounds showing high D2 and/or D3 affinity. nih.gov
Serotonergic Receptors: Analogues with the benzoxazepine scaffold have been designed as selective 5-HT1A receptor agonists. nih.gov These studies indicate the potential of the broader benzoxazole-containing family to interact with serotonergic pathways.
Table 2: Sigma Receptor Binding Affinity of Benzoxazolone Analogues
| Compound | Receptor Subtype | Ki (nM) | Selectivity (sigma2/sigma1) | Reference |
| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | Sigma-1 | 8.5 | 58 | nih.gov |
| 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one | Sigma-1 | 0.6 | 29 | nih.gov |
| 3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one | Sigma-1 | 2.3 | 87 | nih.gov |
Antioxidant Activity Evaluation (e.g., Radical Scavenging Assays)
Several studies have highlighted the antioxidant potential of 2(3H)-benzoxazolone derivatives through various radical scavenging assays.
A study on eleven 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives demonstrated their capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. asianpubs.org The majority of the synthesized compounds were found to be effective in both assays, with the most active compound bearing a 4-methoxy substituent on the N-phenyl ring of the propionanilide skeleton. asianpubs.org The antioxidant activity is a significant finding, as oxidative stress is implicated in numerous pathological conditions.
Table 3: Antioxidant Activity of 5-chloro-2(3H)-benzoxazolone-3-alkananilide Derivatives
| Assay | Activity | Key Finding | Reference |
| DPPH radical scavenging | Effective | Majority of compounds showed activity. | asianpubs.org |
| ABTS radical scavenging | Effective | Majority of compounds showed activity. | asianpubs.org |
Antimicrobial Efficacy Assessments (e.g., Antibacterial, Antifungal)
The antimicrobial properties of 2(3H)-benzoxazolone analogues have been well-documented, with many derivatives exhibiting potent activity against a range of bacterial and fungal pathogens. researchgate.netscienceopen.comnih.gov
A series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives were synthesized and screened for their antibacterial and antifungal activity. scienceopen.comnih.gov Compounds substituted with p-aminobenzoic acids and sulphanilamide derivatives showed good antibacterial and antifungal activity. scienceopen.comnih.gov In another study, 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazone derivatives were evaluated, and the minimum inhibition concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. researchgate.net
Table 4: Antimicrobial Activity of 5-chloro-2(3H)-benzoxazolone Analogues (MIC in μg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Candida parapsilosis | Reference |
| P4A | Good activity | - | Good activity | - | - | - | nih.gov |
| P4B | Good activity | - | Good activity | - | Good activity | - | nih.gov |
| P2B | - | - | - | - | Good activity | - | nih.gov |
| Hydrazone derivatives | - | MIC values determined | MIC values determined | MIC values determined | MIC values determined | MIC values determined | researchgate.net |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | 128 | - | 64 | 64 | >128 | - | nih.gov |
In Vitro Cytotoxicity and Cell Viability Assays (e.g., in cancer cell lines for anti-proliferative studies)
The cytotoxic and anti-proliferative effects of 2(3H)-benzoxazolone analogues have been investigated in various cancer cell lines, indicating their potential as anticancer agents.
A study on new cyclic amine containing benzoxazole and benzoxazolone derivatives demonstrated dose-dependent inhibition of cancer cell proliferation. researchgate.net These compounds were found to be particularly effective against human breast cancer (MCF-7) and lung cancer (A549) cells. researchgate.net Another study focused on new Mannich bases of 2(3H)-benzoxazolone derivatives and their proapoptotic properties in the MCF-7 breast cancer cell line. asianpubs.org
Table 5: Cytotoxicity of Benzoxazolone Analogues in Cancer Cell Lines (IC50 in μM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | SW-480 (Colon) | Reference |
| Cyclic amine benzoxazolone derivatives | Effective | Effective | Less effective | Less effective | researchgate.net |
| Compound 5c | - | - | 17.31 | - | researchgate.net |
In Vivo Efficacy Studies in Animal Models
The promising in vitro results of 2(3H)-benzoxazolone analogues have led to their evaluation in various animal models to assess their in vivo efficacy.
Anti-inflammatory and Analgesic Activity: Several studies have demonstrated the anti-inflammatory and analgesic properties of 5-chloro-2(3H)-benzoxazolone derivatives in mice. In a carrageenan-induced hind paw edema model, a piperazine (B1678402) substituted 5-chloro-2(3H)-benzoxazolone derivative showed prolonged anti-inflammatory activity. researchgate.net The analgesic effects of these compounds were evaluated using hot-plate and tail-flick tests, where different derivatives showed significant anti-nociceptive activity. researchgate.net Another study on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives also confirmed their antinociceptive activity in various pain models. nih.gov
Anti-Psoriatic Activity: A study investigating 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA), in an imiquimod-induced psoriatic mouse model showed significant anti-psoriatic effects. mdpi.com Both topical and oral administration of these compounds led to a reduction in erythema, thickness, and desquamation of the skin. mdpi.com
These in vivo studies corroborate the in vitro findings and underscore the therapeutic potential of this class of compounds in inflammatory conditions and pain management.
Analgesic Activity Models (e.g., Acetic Acid Writhing, Hot Plate Tests)
Analgesic activity of novel compounds is frequently assessed using models of pain in animals. Common methods include chemically-induced pain models, like the acetic acid writhing test, and thermally-induced pain models, such as the hot plate and tail-flick tests.
The acetic acid-induced writhing test is a chemical method that induces peripheral pain by the injection of an irritant like acetic acid. nih.gov This causes the release of pain mediators, such as prostaglandins (B1171923), which sensitize nociceptors and result in a characteristic stretching behavior known as writhing. nih.govplos.org The analgesic effect of a test compound is determined by its ability to reduce the frequency of these writhes compared to a control group. nih.govresearchgate.net
The hot plate test is a model of centrally-mediated analgesia. In this test, animals are placed on a heated surface, and the time it takes for them to show a pain response (e.g., licking their paws or jumping) is measured. An increase in this latency period after administration of a test compound indicates an analgesic effect. researchgate.net
Several studies have investigated the analgesic potential of 2(3H)-benzoxazolone analogues using these models. In one study, a series of 5-chloro-2(3H)-benzoxazolone derivatives with piperazine substitutions were synthesized. researchgate.net The analgesic effects were evaluated using both hot plate and tail-flick tests. researchgate.net Another study on different benzoxazolone derivatives also employed the acetic acid writhing and hot plate tests to screen for analgesic activity. researchgate.netnih.gov For instance, compound 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone was identified as a promising candidate for its analgesic activity in these tests. researchgate.netnih.gov
Table 1: Analgesic Activity of Selected 5-chloro-2(3H)-benzoxazolone Derivatives
This table is interactive. You can sort and filter the data.
| Compound | Test Model | Result | Reference |
| 5-chloro-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2(3H)-benzoxazolone | Tail-flick Test | Showed higher anti-nociceptive activity compared to the control group. | researchgate.net |
| 5-chloro-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)-2(3H)-benzoxazolone | Tail-flick Test | Showed higher anti-nociceptive activity compared to the control group. | researchgate.net |
| 5-chloro-3-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-2(3H)-benzoxazolone | Hot Plate Test | Found to have the highest activity among the tested compounds in this specific study. | researchgate.net |
| 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone | Acetic Acid Writhing & Hot Plate Tests | Found to be the most promising for analgesic activity among the synthesized compounds in the study. | researchgate.netnih.gov |
Anti-inflammatory Activity Models (e.g., Carrageenan-induced Paw Edema)
The carrageenan-induced paw edema model is a standard and widely used method for evaluating the anti-inflammatory activity of new chemical compounds. nih.govmdpi.com In this model, an injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute inflammatory response characterized by swelling (edema). nih.govmdpi.com The anti-inflammatory effect of a test substance is quantified by measuring the reduction in paw volume or thickness over time compared to an untreated control group. researchgate.netnih.gov
The inflammatory response to carrageenan is biphasic. The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is associated with the production of prostaglandins and the involvement of cyclooxygenase (COX) enzymes. mdpi.com
Derivatives of 2(3H)-benzoxazolone have demonstrated significant anti-inflammatory properties in this model. For example, a series of piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives were examined for their ability to inhibit carrageenan-induced paw edema in mice. researchgate.net One compound in this series, 5-chloro-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2(3H)-benzoxazolone , showed the most prolonged anti-inflammatory activity. researchgate.net In a different study, a series of (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives and their reduced alcohol counterparts were synthesized and tested. nih.gov The reduced compounds, specifically 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone derivatives, displayed considerable anti-inflammatory activity. nih.gov
Table 2: Anti-inflammatory Activity of Selected 2(3H)-Benzoxazolone Analogues in the Carrageenan-induced Paw Edema Model
This table is interactive. You can sort and filter the data.
| Compound | Key Finding | Reference |
| 5-chloro-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2(3H)-benzoxazolone | Showed the longest duration of anti-inflammatory activity among the tested compounds. | researchgate.net |
| Reduced compounds (4a-4d) from 6-benzoyl derivatives (e.g., 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone derivatives) | Displayed considerable anti-inflammatory activity compared to other derivatives in the study. | nih.gov |
| Various 5-substituted benzoxazolone derivatives | Exert their effects by inhibiting COX enzymes, similar to NSAIDs. researchgate.net | researchgate.netnih.gov |
Anticonvulsant Activity Models
Preclinical evaluation of anticonvulsant activity often involves inducing seizures in animals through chemical or electrical means. Key models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test. The MES test is considered a model for generalized tonic-clonic seizures, while the scMet test is a model for myoclonic and absence seizures. nih.gov The ability of a compound to prevent or delay the onset of seizures in these models indicates its potential as an anticonvulsant. nih.govnih.gov
Research into 2(3H)-benzoxazolone derivatives has revealed significant anticonvulsant properties. A study involving a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives identified several compounds with significant activity against MES-induced seizures. nih.gov Two compounds, a benzoxazolone and a benzothiazolone derivative, were particularly potent. nih.gov Further investigation showed that these compounds bind with high affinity to sigma-1 receptors, suggesting a potential mechanism of action. nih.gov
Another study synthesized fourteen new hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide and tested their anticonvulsant activity using the pentylenetetrazole-induced seizure test. nih.gov Several of these compounds were found to be more active than the reference drug phenytoin (B1677684) in this model. nih.gov
Table 3: Anticonvulsant Activity of Selected 2(3H)-Benzoxazolone Derivatives
This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Test Model | Key Finding | Reference |
| N-(4-fluorobenzyl)-2-(2(3H)-benzoxazolone-3-yl)acetamide (Compound 43) | Maximal Electroshock (MES) | Among the most active in the series against MES-induced seizures with an ED50 value of 8.7 mg/kg. Binds to sigma-1 receptors. | nih.gov |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone (Compound 4d) | Penthylenetetrazole (PTZ) induced seizure test | Found to be more active than the reference drug phenytoin in the test. | nih.gov |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methylbenzaldehyde)-hydrazone (Compound 4g) | Penthylenetetrazole (PTZ) induced seizure test | Found to be more active than the reference drug phenytoin in the test. | nih.gov |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-methylbenzaldehyde)-hydrazone (Compound 4h) | Penthylenetetrazole (PTZ) induced seizure test | Found to be more active than the reference drug phenytoin in the test. | nih.gov |
Neuroprotective and Anti-amnesic Assessments
The neuroprotective potential of compounds is assessed by their ability to prevent or slow neuronal cell death caused by various insults. Anti-amnesic activity is often evaluated in models where memory impairment is induced by agents like scopolamine. nih.gov The compound's ability to reverse or attenuate this induced amnesia is then measured, often through behavioral tests. nih.gov
The therapeutic applications of the 2(3H)-benzoxazolone template are broad, with literature suggesting potential for developing neuroprotective and anticonvulsant compounds. nih.gov The diverse biological activities of 2(3H)-benzoxazolone derivatives include potential effects in the context of neurodegenerative diseases. researchgate.net While specific studies focusing solely on the neuroprotective and anti-amnesic properties of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- analogues are not extensively detailed in the provided search results, the general class of benzoxazolones is considered a promising scaffold for agents targeting the central nervous system. nih.govresearchgate.net For example, some anticonvulsant benzoxazolone derivatives have been found to interact with sigma-1 receptors, which are implicated in neuroprotection. nih.gov
Mechanistic Elucidation and Molecular Target Identification
Investigation of Molecular Mechanisms Underlying Biological Activities
The therapeutic potential of benzoxazolone derivatives stems from their capacity to modulate various cellular processes. nih.gov Research into the specific mechanisms of action for compounds like 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is multifaceted, exploring their influence on cellular pathways, enzyme interactions, and receptor binding.
Certain benzoxazole (B165842) derivatives have demonstrated the ability to influence cell cycle progression. For instance, the benzoxazole derivative K313 has been shown to induce cell cycle arrest in Nalm-6 and Daudi leukemia cell lines. nih.gov This effect is partly attributed to the suppression of the mTOR/p70S6K pathway, a key regulator of cell growth and proliferation. nih.gov Specifically, treatment with K313 led to a notable decrease in the phosphorylation of p70S6K. nih.gov
While direct evidence for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- inducing mitotic spindle disruption is not prominent in the reviewed literature, this mechanism is a known consequence of agents that interfere with microtubule dynamics. nih.gov Such disruptions can lead to improper chromosome segregation and, ultimately, mitotic catastrophe in cancer cells. nih.gov The activity of some stilbenoid analogues, which also induce G2/M cell cycle arrest, underscores the importance of this phase as a target for anti-cancer agents. nih.gov
The benzoxazolone structure is a key feature in the design of various enzyme inhibitors. A notable example is the inhibition of human soluble epoxide hydrolase (sEH) by benzoxazolone-5-urea derivatives. acs.org Docking studies with potent analogues have provided insights into the binding interactions within the sEH active site. acs.org This suggests that the benzoxazolone moiety can serve as a crucial anchor for interacting with enzymatic targets.
Derivatives of 2(3H)-benzoxazolone have been evaluated for their affinity at various receptor subtypes. Competition binding experiments have shown that certain benzoxazolone and benzothiazolone derivatives exhibit high affinity and selectivity for sigma-1 and sigma-2 receptor subtypes. nih.gov For example, some derivatives displayed potent binding to sigma-1 receptors with Ki values in the nanomolar range. nih.gov These compounds generally showed negligible affinity for other receptors such as mu-, delta-, and kappa-opioid receptors, 5-HT2, dopamine (B1211576) D2, and muscarinic M2 receptors, indicating a degree of selectivity. nih.gov The 2(3H)-benzoxazolone scaffold has been identified as a template for developing high-affinity ligands for dopaminergic (D2, D4) and serotoninergic (5-HT1A, 5-HT2A) receptors as well. nih.govresearchgate.net
Identification and Validation of Specific Biological Targets
The primary biological targets identified for compounds containing the benzoxazolone scaffold are diverse. As mentioned, human soluble epoxide hydrolase (sEH) is a validated target for benzoxazolone-5-urea derivatives. acs.org The sigma-1 and sigma-2 receptors are also confirmed targets for certain N-substituted benzoxazolone and benzothiazolone derivatives. nih.gov
Furthermore, the epidermal growth factor receptor (EGFR) has been identified as a target for some benzimidazole (B57391) derivatives, which share structural similarities with benzoxazolones. mdpi.com Docking studies of these compounds revealed interactions similar to the known EGFR inhibitor erlotinib. mdpi.com
Allosteric Modulation and Off-Target Effects
The benzoxazolone system has been utilized in the development of allosteric modulators. Specifically, alanine-derived benzoxazolone bioisosteres have been synthesized as negative allosteric modulators (NAMs) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. nih.gov Allosteric modulation offers the potential for greater receptor subtype selectivity, which can be advantageous in minimizing off-target effects. nih.gov
Off-target effects are a critical consideration in drug development. nih.gov While specific off-target effects for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- are not detailed in the available literature, the broad activity of the benzoxazolone class suggests the potential for interactions with multiple biological molecules. nih.govresearchgate.net Strategies to mitigate off-target effects include chemical modifications of the lead compound to enhance specificity. nih.gov
Interactive Data Table: Biological Activity of Benzoxazolone Derivatives
| Compound Class | Target | Activity | Finding |
| Benzoxazole Derivative K313 | mTOR/p70S6K Pathway | Suppression | Downregulated phosphorylation of p70S6K in Nalm-6 and Daudi cells. nih.gov |
| Benzoxazolone-5-urea Derivatives | Human Soluble Epoxide Hydrolase (sEH) | Inhibition | Act as inhibitors of sEH. acs.org |
| 2(3H)-Benzoxazolone/Benzothiazolone Derivatives | Sigma-1/Sigma-2 Receptors | High-affinity binding | Showed preferential selectivity for sigma-1 binding sites. nih.gov |
| Alanine-derived Benzoxazolone Bioisosteres | NMDA Receptors (GluN2B) | Negative Allosteric Modulation | Act as NAMs of GluN2B-containing NMDA receptors. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design Principles for Benzoxazolone Derivatives
The benzoxazolone nucleus is considered an ideal and privileged scaffold in drug design. wjarr.comnih.gov This is attributed to its distinct physicochemical profile, which includes a weakly acidic nature and the presence of both lipophilic (the benzene (B151609) ring) and hydrophilic (the oxazolone (B7731731) ring) fragments within a single framework. nih.gov These characteristics are believed to influence how benzoxazolone-based compounds interact with their biological targets. nih.gov
The versatility of the benzoxazolone structure allows for a wide array of chemical modifications at multiple positions, including the N3-position of the oxazolone ring and various points on the fused benzene ring. nih.govneu.edu.tr This adaptability makes it a valuable starting point for developing pharmaceuticals with diverse biological activities, such as analgesic, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.gov The exploration of SAR for these derivatives is a key strategy for identifying potential "hit" compounds and screening for "lead" candidates with enhanced pharmacological profiles. nih.gov
Impact of Substituents on Biological Potency and Selectivity
The specific substituents attached to the benzoxazolone core play a critical role in defining the compound's biological effects. The nature, position, and orientation of these groups can modulate the molecule's interaction with target receptors or enzymes.
The presence of an acyl group, such as a benzoyl moiety, on the benzoxazolone ring system is a significant structural feature. In the case of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, the (2-chlorobenzoyl) group is attached at the 5-position of the benzoxazolone aromatic ring. Acylation at the 5- or 6-position of the benzoxazolone ring has been associated with significant analgesic activity. neu.edu.tr
The 2-chlorobenzoyl moiety itself introduces several key properties:
Steric Bulk : The benzoyl group adds considerable size and a specific three-dimensional shape, which can influence binding to a target protein pocket.
The nitrogen atom at the 3-position (N3) of the benzoxazolone ring is a common site for chemical modification, and substitutions at this position are crucial for biological activity. wjarr.com Studies have shown that introducing various side chains at the N3 position, often via a Mannich reaction, can significantly alter the pharmacological profile of the parent compound. wjarr.comneu.edu.tr
For instance, the introduction of piperazine-containing side chains at the N3 position of 5-chloro-2(3H)-benzoxazolone has been explored for analgesic and anti-inflammatory activities. researchgate.net In one study, different substituents on the distal nitrogen of the piperazine (B1678402) ring led to varied effects. Compound 3 (see table below), with a 2-methoxyphenyl group, showed the highest activity in the hot-plate test for analgesia. researchgate.net In contrast, compounds 1 (with a 2-pyridyl group) and 2 (with a pyrimidin-2-yl group) demonstrated higher anti-nociceptive activity in the tail-flick test. researchgate.net This highlights that the nature of the N3-substituent can fine-tune the biological response.
Similarly, another study on 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid derivatives found that the free carboxylic acid moiety was essential for high antinociceptive and anti-inflammatory activity. nih.gov When this carboxylic acid was converted to various amides, a decrease in activity was observed, indicating the importance of the acidic group at the end of the N3-substituent for this specific biological effect. nih.gov
Table 1: Effect of N3-Substituents on the Analgesic Activity of 5-chloro-2(3H)-benzoxazolone Derivatives This table is based on findings from hot-plate and tail-flick tests.
| Compound | N3-Substituent Structure | Observed Analgesic Activity Highlight | Reference |
|---|---|---|---|
| 1 | Piperazin-1-ylmethyl with a 2-pyridyl group | Showed high anti-nociceptive activity in the tail-flick test. | researchgate.net |
| 2 | Piperazin-1-ylmethyl with a pyrimidin-2-yl group | Demonstrated high anti-nociceptive activity in the tail-flick test. | researchgate.net |
| 3 | Piperazin-1-ylmethyl with a 2-methoxyphenyl group | Found to have the highest activity in the hot-plate test. | researchgate.net |
| 11 | Butanoic acid | Exhibited the highest antinociceptive and anti-inflammatory activities. | nih.gov |
Substituents on the benzene portion of the benzoxazolone scaffold influence the electronic properties of the entire ring system, which can modify its reactivity and interaction with biological targets. libretexts.org Substituents can exert their influence through two primary mechanisms: inductive effects and resonance (or conjugative) effects. msu.edu
Inductive Effects : Most non-carbon substituents (like halogens, oxygen, or nitrogen) are more electronegative than hydrogen and thus exert an electron-withdrawing inductive effect, deactivating the ring to some extent. libretexts.orgmsu.edu
Resonance Effects : If the atom attached to the ring has a lone pair of electrons (like oxygen or nitrogen in the benzoxazolone core), it can donate these electrons into the aromatic pi-system, which is a powerful activating effect. msu.edu
In the case of 5-chloro-2(3H)-benzoxazolone derivatives, the chlorine atom at the 5-position is a deactivating group due to its strong inductive electron withdrawal. libretexts.org However, it also has lone pairs that can participate in resonance. For halogens, the inductive effect typically dominates, making the ring less reactive than unsubstituted benzene. libretexts.org The presence of this chlorine atom has been shown to be a key structural feature in derivatives with analgesic and fungicidal properties. neu.edu.tr Research on related benzoxazinones has shown that halogenations at the C-6 position and fluorination at the C-7 position were successful modifications for enhancing phytotoxic activities, correlating with molecular volume and dipole moment. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and other ligand-based drug design (LBDD) techniques are powerful computational tools used to understand the essential structural features required for a molecule to bind to a specific target and exert a biological effect. mdpi.com LBDD is particularly useful when the 3D structure of the biological target is unknown. mdpi.com
For benzoxazolone derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds. A 3D-pharmacophore model developed for sigma(σ)₂ receptor ligands based on a series of 19 benzoxazolone derivatives identified five key features necessary for activity. nih.gov The model provided a robust 3D-QSAR (Quantitative Structure-Activity Relationship) with a high correlation coefficient, indicating its predictive power. nih.gov
Table 2: Key Features of a 3D-Pharmacophore Model for Benzoxazolone-Based Sigma(σ)₂ Receptor Ligands This table outlines the essential chemical features identified for binding.
| Pharmacophore Feature | Description | Reference |
|---|---|---|
| Positive Ionizable | A group capable of carrying a positive charge, often a basic nitrogen. | nih.gov |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., carbonyl oxygen) that can accept a hydrogen bond. | nih.gov |
| Hydrophobic Aromatic | An aromatic ring system that engages in hydrophobic interactions. | nih.gov |
| Hydrophobic Aliphatic | A non-aromatic, non-polar group (e.g., an alkyl chain). | nih.gov |
| Generic Hydrophobic | An additional region where hydrophobic character is favorable. | nih.gov |
These models serve as a blueprint for designing new molecules. researchgate.net For example, the design of novel benzoxazole-benzamide conjugates as potential VEGFR-2 inhibitors was guided by ensuring the new molecules met the key pharmacophoric features of known inhibitors like sorafenib. nih.gov By superimposing active molecules, researchers can identify the crucial chemical features and their spatial arrangement required for biological activity, facilitating virtual screening of compound libraries to find new hits or guiding the synthesis of derivatives with improved potency and selectivity. nih.govresearchgate.net
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as a benzoxazolone derivative, and a biological target, typically a protein or enzyme.
While specific molecular docking studies on 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- are not extensively available in the public domain, research on structurally related benzoxazolone derivatives highlights the utility of this approach. For instance, various 3-substituted benzoxazolone derivatives have been investigated for their potential as antiviral agents against SARS-CoV-2. In one such study, molecular docking was used to measure the effectiveness of benzoxazolone and piperazine-containing derivatives against the receptor-binding domains (RBDs) of SARS-CoV-2 Omicron subvariants XBB.1.5 and EG.5.1. chemmethod.comchemmethod.com The results indicated that these compounds could be effective, with 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one showing high affinity for both RBDs. chemmethod.comchemmethod.com
In another study, 2-substituted benzoxazole (B165842) derivatives were evaluated as potential antimicrobial agents. Molecular docking simulations suggested that their antibacterial activity could be linked to the inhibition of DNA gyrase. nih.govresearchgate.net Similarly, N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated as cholinesterase inhibitors, with molecular docking studies revealing that the most active compound could interact with the catalytic active site of acetylcholinesterase (AChE). researchgate.net Furthermore, formazan (B1609692) derivatives of benzoxazole have been docked against the 4URO receptor, with one compound exhibiting a strong dock score of -8.0 kcal/mol. rjeid.com
These studies collectively demonstrate that the benzoxazolone scaffold is a versatile structure for interacting with a range of biological targets. The binding affinities and interaction patterns observed for these derivatives provide a valuable framework for predicting the potential targets and interaction modes of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-.
Table 1: Examples of Molecular Docking Studies on Benzoxazolone Derivatives
| Derivative Class | Biological Target | Key Findings |
|---|---|---|
| 3-Substituted benzoxazolones with piperazine (B1678402) | SARS-CoV-2 Omicron XBB.1.5 and EG.5.1 RBDs | Compounds showed effective binding, with 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one having the highest affinity. chemmethod.comchemmethod.com |
| 2-Substituted benzoxazoles | DNA gyrase | Antibacterial activity is likely linked to the inhibition of this enzyme. nih.govresearchgate.net |
| N-Substituted-5-chloro-2(3H)-benzoxazolones | Acetylcholinesterase (AChE) | The most potent compound demonstrated interaction with the catalytic active site of AChE. researchgate.net |
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans | 4URO receptor | Molecule 4c displayed a maximum dock score of -8.0 kcal/mol. rjeid.com |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | COVID-19 main protease (M-pro) | Molecular docking was performed using the optimized geometry of the compound. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the conformational stability of the ligand-target complex over time. MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein, which is crucial for a more accurate understanding of the binding stability.
In the context of benzoxazolone derivatives, MD simulations have been used to validate docking results and to analyze the stability of the predicted binding poses. For example, in the study of benzoxazolone derivatives against SARS-CoV-2 subvariants, MD simulations were conducted for 100 nanoseconds to confirm the stability of the protein-ligand complexes. chemmethod.comchemmethod.com These simulations were performed under physiological conditions (310 K and 1 bar pressure) to mimic the biological environment. chemmethod.com
Similarly, MD simulations have been used to optimize and evaluate the stability of docked complexes of benzoxazole derivatives with the inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) of Cryptosporidium parvum. scialert.net The stability of the complexes was assessed by calculating the root-mean-square deviation (RMSD). scialert.net Other studies on benzoxazole derivatives as potential anticancer agents have also utilized MD simulations to confirm the stability of the ligand within the active site of the target receptor, such as the estrogen receptor alpha (ERα). researchgate.net
These examples underscore the importance of MD simulations in the computational analysis of benzoxazolone derivatives, providing a more realistic and dynamic picture of the ligand-receptor interactions and confirming the stability of the docked conformations.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are invaluable for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
A study on 5-chloro-2-(3H)-benzoxazolone (Chlorzoxazone), a close structural analog of the title compound, employed DFT calculations at the B3LYP/6-31++G** level to study the structural changes upon its conversion to an azanion. researchgate.net The theoretical vibrational frequencies calculated using DFT showed good correlation with experimental IR data. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For various benzoxazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution. dergipark.org.tr For instance, in a study of 5-Benzoxazolecarboxylic acid, the HOMO and LUMO analysis suggested that the molecule has low reactivity and high stability. dergipark.org.tr
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in chemical reactions. DFT calculations on benzoxazole derivatives have been used to compute these descriptors to predict their stability and reactivity. dergipark.org.tr
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (usually colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For 5-Benzoxazolecarboxylic acid, the MEP map was generated to indicate its chemical reactivity. dergipark.org.tr Such maps are crucial for understanding the non-covalent interactions, such as hydrogen bonding, that the molecule can engage in, which is vital for its biological activity.
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicology)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is a critical step in the early stages of drug discovery. These predictions help in identifying potential liabilities of a drug candidate, thereby reducing the likelihood of late-stage failures.
For various benzoxazole and related benzimidazole (B57391) derivatives, in silico ADMET properties have been evaluated. scialert.netmdpi.comnih.gov These studies typically predict a range of properties, including:
Absorption: Parameters like human intestinal absorption (HIA) and skin permeability are predicted. scialert.net
Distribution: Properties such as plasma protein binding and blood-brain barrier crossing are assessed. mdpi.com
Metabolism: Prediction of which cytochrome P450 enzymes are likely to metabolize the compound.
Excretion: Information on how the compound is likely to be eliminated from the body.
Toxicity: Predictions for mutagenicity (e.g., Ames test), carcinogenicity, and other potential toxic effects. scialert.netdergipark.org.tr
For example, an in silico ADMET/Tox study on certain benzoxazole derivatives indicated satisfactory results for oral administration, with good HIA values. scialert.net However, the Ames test suggested that the compounds might be mutagenic. scialert.net Another study on benzimidazole derivatives predicted their ADMET properties to guide the design of novel antagonists for the Angiotensin II-AT1 receptor. nih.gov These predictive studies are essential for optimizing the pharmacokinetic and safety profiles of new chemical entities based on the benzoxazolone scaffold.
Lipophilicity and Water Solubility Predictions
Lipophilicity and water solubility are fundamental properties that significantly influence a compound's pharmacokinetic profile, including its absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), which measures a compound's distribution in a biphasic system. A higher LogP value indicates greater lipid solubility. Water solubility is crucial for a compound to be transported in aqueous biological fluids.
For 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, computational models provide the following predictions:
| Predicted Property | Value | Method/Source |
| Lipophilicity (XLogP3) | 3.4 | XLogP3 |
| Water Solubility (logS) | -4.01 | ALOGPS |
| Water Solubility | 15.9 mg/L | ALOGPS |
This table presents computationally predicted values for lipophilicity and water solubility.
The predicted XLogP3 value of 3.4 suggests that the compound is significantly lipophilic. The predicted water solubility is low, which is consistent with its lipophilic nature. These predictions are generated by algorithms that analyze the molecule's structure, identifying contributions from different atoms and functional groups.
Pharmacokinetic Parameter Estimation
In silico tools are widely used to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for its potential as a drug candidate. nih.gov Many of these predictions are based on physicochemical properties that align with established guidelines like Lipinski's Rule of Five. A compound's adherence to these rules suggests better oral bioavailability.
The key computed physicochemical properties for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- are summarized below:
| Property | Predicted Value | Relevance to Pharmacokinetics |
| Molecular Weight | 273.68 g/mol | Influences diffusion and transport across membranes. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to biological targets. |
| Rotatable Bond Count | 2 | Influences conformational flexibility and binding. |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | Correlates with intestinal absorption and brain penetration. |
This table outlines the key computed physicochemical properties relevant to pharmacokinetic predictions.
Based on these parameters, 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- generally aligns with the criteria for good oral bioavailability as described by Lipinski's rules (Molecular Weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Its TPSA value suggests it may have moderate intestinal absorption. While these parameters provide a strong indication of its likely pharmacokinetic profile, a complete in silico ADME assessment would require more extensive modeling, including predictions for metabolic stability and interactions with transporters like P-glycoprotein. epa.gov
Computational Toxicology Prediction Studies
Computational toxicology uses a chemical's structure to predict its potential toxicity without relying on animal testing. chemistryforsustainability.orgechemportal.org These models are trained on large datasets of known toxic and non-toxic compounds to identify structural alerts and properties associated with adverse effects. chemistryforsustainability.org
Publicly accessible resources like the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard serve as a repository for such predicted data. wikipedia.orgepa.gov A search of the CompTox database for 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- (CAS RN 52558-93-5) did not yield a comprehensive, publicly available set of predicted toxicity endpoints.
However, computational toxicology models can typically predict a range of hazards, including:
Mutagenicity: The potential to cause genetic mutations.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Developmental Toxicity: The potential to interfere with normal development.
Without specific published data for this compound, its toxicological profile remains undetermined from a computational standpoint.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. echemportal.org A QSAR model is not developed for a single molecule but rather for a dataset of structurally related compounds with measured activities against a specific biological target.
The 2(3H)-benzoxazolone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. QSAR studies have been successfully applied to various series of benzoxazolone and benzoxazole derivatives to understand the structural requirements for their activity as inhibitors of different enzymes or as receptor ligands. epa.govchemistryforsustainability.org
For a series of compounds including 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, a QSAR study would involve:
Synthesizing and testing a range of analogs with variations in the substitution pattern.
Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analog.
Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the observed biological activity. epa.gov
Such a model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent and selective compounds. While the potential for such studies is clear, no specific QSAR models featuring 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- are available in the reviewed public literature.
Future Perspectives and Translational Research Potential
Development of Novel Benzoxazolone-Based Chemical Probes
The benzoxazolone scaffold is well-suited for the design of chemical probes to investigate biological systems. nih.govneu.edu.tr These probes are powerful tools for target identification, validation, and studying the dynamics of macromolecules in their native environments.
Research has demonstrated that benzoxazolone derivatives can be developed into high-affinity ligands for various receptors and enzymes. nih.gov For instance, they have been successfully utilized to create probes for the translocator protein (TSPO) and cholinesterases. nih.gov More recently, a structure-guided approach led to the development of benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors for the chromodomain Y-like (CDYL) protein, a key reader of histone modifications. This work highlights the scaffold's utility in creating highly selective probes to study epigenetic mechanisms.
For 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, the reactive sites on the benzoyl group could be functionalized to incorporate reporter tags, such as fluorophores or biotin, without significantly disrupting the core binding interactions. Furthermore, the introduction of photo-activatable or clickable handles could transform this compound into a tool for affinity-based protein profiling and covalent ligand discovery, helping to elucidate its mechanism of action and identify novel therapeutic targets.
Strategies for Lead Optimization and Compound Improvement
Lead optimization is a critical phase in drug discovery aimed at enhancing a compound's potency, selectivity, and pharmacokinetic properties. The benzoxazolone framework offers numerous avenues for such improvements through systematic structure-activity relationship (SAR) studies. nih.govnih.gov The trend in drug development has often led to increased molecular complexity, which can result in poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. eurekaselect.com Therefore, strategies often focus on improving physicochemical and metabolic properties while maintaining or enhancing inhibitory potency. sci-hub.seresearchgate.net
Key strategies for the optimization of benzoxazolone-based compounds include:
Modification of the Benzene (B151609) Ring: Introducing substituents on the benzoxazolone ring can significantly modulate activity. For example, adding a p-fluorophenyl group to certain benzoxazolone carboxamides was found to strike a balance between potency and metabolic stability. The 5-chloro substituent in the title compound is a common feature in many active derivatives, often enhancing potency. neu.edu.tr
N-Substitution on the Oxazolone (B7731731) Ring: The nitrogen atom of the oxazolone ring is a key site for modification. Attaching various side chains, such as piperazine (B1678402) moieties or propanamide derivatives, has yielded compounds with potent anticancer and antinociceptive activities, respectively. neu.edu.tr An unsubstituted nitrogen atom in the 3-carboxamide moiety was found to be essential for activity against acid ceramidase.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres is a common strategy. The benzoxazolone core itself is a bioisostere of phenol/catechol. nih.gov Further replacements, such as substituting the carbonylic oxygen of a urea (B33335) moiety with sulfur, or inserting an aza-group in the phenyl ring of the benzoxazolone, have been investigated to generate very potent compounds. sci-hub.se
The table below summarizes key findings from SAR studies on benzoxazolone derivatives.
Table 1: Structure-Activity Relationship (SAR) Insights for Benzoxazolone Derivatives
| Modification Site | Modification | Impact on Activity/Property | Therapeutic Target/Application | Reference(s) |
| Benzoxazolone Ring | 5-Chloro substitution | Increased cytotoxic and apoptotic effects | Anticancer | neu.edu.tr |
| Benzoxazolone Ring | Insertion of an aza-group | Potent inhibition (nM range) | Acid Ceramidase | sci-hub.se |
| N3-Position | Unsubstituted 3-carboxamide NH | Mandatory for inhibitory activity | Acid Ceramidase | |
| N3-Position | N-methyl or carbamate (B1207046) substitution | Abolished inhibitory activity | Acid Ceramidase | |
| N3-Position | Piperazine substituent | Effective in reducing cancer cell viability | Anticancer | neu.edu.tr |
| Side Chain | p-Fluorophenyl group | Balanced potency and metabolic stability | Acid Ceramidase | |
| Core Scaffold | Replacement with Benzothiazolone | Enhanced inhibitory activity | Alzheimer's Disease (Cholinesterase) |
For 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, future optimization could involve modifying the 2-chlorobenzoyl moiety, exploring different substitution patterns on the phenyl ring, or replacing it entirely with other aromatic or heterocyclic systems to improve target selectivity and drug-like properties.
Exploration of New Therapeutic Applications
The benzoxazolone scaffold has been implicated in the development of pharmaceuticals with a vast range of biological activities. nih.govnih.gov This diversity suggests that 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- could be a candidate for multiple therapeutic applications.
Anticancer Activity: Numerous benzoxazolone derivatives have demonstrated significant anticancer effects. nih.gov They have been shown to induce apoptosis in breast cancer cells and inhibit enzymes crucial for cancer progression like VEGFR-2. sci-hub.se Specifically, derivatives with a 5-chloro substitution have shown notable cytotoxicity and pro-apoptotic properties. neu.edu.tr The presence of both a 5-chloro and a benzoyl group in the title compound suggests a strong potential for development as an anti-proliferative agent.
Analgesic and Anti-inflammatory Activity: This is one of the most widely studied activities of benzoxazolone derivatives. nih.gov Compounds bearing this scaffold have shown potent anti-inflammatory effects, in some cases by inhibiting cyclooxygenase (COX) enzymes or myeloid differentiation protein 2 (MD2). Derivatives of 5-chloro-2(3H)-benzoxazolone have been synthesized and found to possess significant analgesic and anti-inflammatory properties.
Neuroprotective and CNS-related Activities: The benzoxazolone core is present in compounds with neuroprotective properties. nih.govnih.gov Researchers have designed multifunctional agents for Alzheimer's disease by targeting cholinesterase enzymes. Additionally, related derivatives have been developed as potent anticonvulsants. Lead optimization studies on benzoxazolone carboxamides have yielded compounds with excellent CNS penetration, suggesting their potential for treating neurological disorders like Gaucher's and Krabbe's diseases. sci-hub.seresearchgate.net
Antimicrobial Activity: Benzoxazolones have a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. The 5-chloro substitution, in particular, has been a key feature of derivatives synthesized for their antimicrobial properties.
Enzyme Inhibition: Beyond the targets mentioned above, benzoxazolone derivatives are potent inhibitors of other key enzymes. A notable class includes inhibitors of acid ceramidase (AC), an enzyme involved in cancer and lysosomal storage diseases. The development of potent, systemically active AC inhibitors from the benzoxazolone class highlights the therapeutic potential of this scaffold in modulating bioactive lipid signaling.
Table 2: Investigated Therapeutic Applications of Benzoxazolone Derivatives
| Therapeutic Area | Specific Target/Activity | Key Structural Features | Reference(s) |
| Oncology | Cytotoxicity, Apoptosis induction, VEGFR-2 inhibition | 5-Chloro substitution, N-piperazine, 2-thioacetamide linker | neu.edu.trsci-hub.se |
| Inflammation/Pain | Anti-inflammatory, Analgesic, COX/MD2 inhibition | 5-Chloro substitution, 6-Acyl groups | |
| Neurology | Neuroprotection, Anticonvulsant, Cholinesterase inhibition | Benzothiazolone bioisostere, Orally bioavailable CNS penetrant structures | sci-hub.seresearchgate.net |
| Infectious Disease | Antibacterial, Antifungal | 5-Chloro substitution, Hydrazone derivatives | |
| Metabolic Disease | Acid Ceramidase (AC) inhibition | Benzoxazolone carboxamides |
Advanced Preclinical Development Considerations
Moving a promising compound like 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- from a lead candidate to a clinical drug requires rigorous preclinical evaluation. This phase assesses the compound's efficacy and safety in non-human systems.
Based on research into related compounds, a preclinical program would involve:
In Vitro Profiling: Comprehensive screening against a panel of cancer cell lines (e.g., MCF-7, HCT-116) would be necessary to determine its cytotoxic profile. sci-hub.se Mechanistic studies would follow, using assays to measure apoptosis (e.g., TUNEL, caspase activation), cell cycle arrest, and inhibition of specific targets like protein kinases or metabolic enzymes. sci-hub.seresearchgate.net
Pharmacokinetic (PK) Studies: Evaluating the ADMET properties is crucial. Studies on benzoxazolone carboxamides have successfully optimized compounds for improved aqueous solubility, metabolic stability, and oral bioavailability. researchgate.net A full PK profile, including absorption, distribution across tissues (especially the CNS if neurologically active), metabolism by liver microsomes, and excretion pathways, would be required.
In Vivo Efficacy Models: The therapeutic potential must be validated in relevant animal models of disease. For instance, benzoxazolone derivatives have been tested in carrageenan-induced paw edema models for anti-inflammatory activity and in mouse models of neuropathic lysosomal storage diseases. researchgate.net For an anticancer indication, xenograft models using human tumor cell lines would be essential to demonstrate in vivo tumor growth inhibition.
Safety and Toxicology: While not the focus of this article, preliminary cytotoxicity screening against normal cell lines, such as human fibroblasts (WI-38), is an early step to establish a therapeutic window.
Synergistic Approaches with Other Pharmacological Agents
The future of many therapies, particularly in oncology, lies in combination treatments that can enhance efficacy and overcome resistance. The diverse mechanisms of action of benzoxazolone derivatives make them attractive candidates for synergistic studies.
Research on bazedoxifene (B195308), a selective estrogen receptor modulator whose core can be considered a bioisostere of the benzoxazolone scaffold, provides a strong rationale for this approach. Studies have shown that bazedoxifene can be combined with chemotherapy to synergistically reduce cell proliferation and induce apoptosis in patient-derived colon cancer organoids. Furthermore, co-treatment with SMAC-mimetics, which target inhibitor of apoptosis (IAP) proteins, further enhanced the pro-apoptotic effects. This suggests that a compound like 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-, if found to modulate similar survival pathways, could be effectively combined with both standard chemotherapeutics and novel targeted agents.
Additionally, benzoxazole (B165842) derivatives have been developed as specific inhibitors of signaling pathways like EGFR and aromatase. researchgate.net This opens the possibility of combining them with other drugs that target parallel or downstream pathways, a common strategy to prevent the development of drug resistance. For example, a benzoxazolone-based compound could be paired with an immune checkpoint inhibitor, a different kinase inhibitor, or an anti-angiogenic agent to create a multi-pronged attack on cancer cells.
Q & A
Q. What are the common synthetic routes for 5-(2-chlorobenzoyl)-2(3H)-benzoxazolone, and how are they validated?
The compound is synthesized via condensation reactions using urea or substituted benzoxazolone scaffolds. For example, 2(3H)-benzoxazolone derivatives are often prepared by reacting 2-aminophenols with carbonyl agents under acidic conditions . Electrochemical validation via differential pulse polarography (DPP) in pH 3.0 Britton-Robinson buffer is recommended to confirm purity and quantify carbonyl reduction signals (linear range: 0.2–65 mg/L) .
Q. What analytical techniques are critical for structural characterization of benzoxazolone derivatives?
Key methods include:
- Spectroscopy : FT-IR and NMR to confirm functional groups (e.g., benzoxazolone ring and chloro-substituents) .
- X-ray crystallography : Resolves bond angles and molecular packing, as demonstrated in studies of acetylcholinesterase inhibitors .
- Mass spectrometry : Validates molecular weight (e.g., NIST data for 5-chloro derivatives, MW 169.57) .
Q. What primary biological activities are associated with 5-(2-chlorobenzoyl)-2(3H)-benzoxazolone?
The scaffold exhibits:
- Analgesic/anti-inflammatory effects : COX enzyme inhibition, reducing prostaglandin synthesis .
- Acetylcholinesterase inhibition : Structural variations (e.g., chloro-substituents) modulate activity .
- Circadian rhythm modulation : Molecular docking predicts affinity for CRY1/CRY2 clock proteins, akin to melatonin .
Advanced Research Questions
Q. How can synthetic protocols for benzoxazolone derivatives be optimized for yield and scalability?
Critical parameters include:
- Reaction conditions : Use of titanium(IV) chloride and triethylamine in dichloromethane at −10–10°C for stereoselective synthesis .
- Purification : Chromatography to isolate regioisomers, validated by DPP .
- Substituent tuning : Introducing electron-withdrawing groups (e.g., Cl) enhances stability and bioactivity .
Q. What computational strategies are used to study interactions with circadian clock proteins?
- Molecular docking : AutoDock or MOE software to predict binding modes with CLOCK:BMAL1 and CRY1/CRY2. The benzoxazolone ring mimics indomethacin’s structure, showing ΔG values of −8.2 to −9.5 kcal/mol .
- MD simulations : Assess protein-ligand stability over 100 ns trajectories, analyzing RMSD and hydrogen bonding .
Q. What experimental designs validate chronotherapeutic potential in vivo?
- Circadian phase-specific dosing : Administer derivatives at ZT12 (mouse dark phase) to assess pain threshold variations .
- Gene expression profiling : qPCR for Per2 and Cry1 in suprachiasmatic nucleus (SCN) tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
